3,4-Dihydro-2H-pyrano[3,2-c]pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine can be achieved through various methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method includes the use of olefin metathesis and double bond migration sequences catalyzed by Grubbs’ catalysts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of multicomponent reactions (MCR) is favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyranoquinoline derivatives.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Pyranoquinoline derivatives.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyrano[3,2-c]pyridine derivatives.
Scientific Research Applications
Chemistry: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine serves as a building block for various heterocyclic compounds that have potential pharmacological applications. It is involved in organic synthesis methodologies such as olefin metathesis and double bond migration sequences to produce cyclic enol ethers.
Biology and Medicine: Derivatives of this compound are explored for their biomedical applications, particularly in the development of new therapeutic agents. It has shown potential in the synthesis of tetrahydropyran derivatives, which are valuable in medicinal chemistry for their biological activities.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrano[3,2-c]pyridine involves its interaction with various molecular targets and pathways. The presence of the pyran ring contributes to its unique reactivity and ability to interact with biological molecules. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: This compound is similar in structure but lacks the pyridine ring.
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound has a similar pyran ring but differs in its additional fused heterocycle.
Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-c]pyridine is unique due to its fused pyridine and pyran rings, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-6-9-4-3-8(7)10-5-1/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXRVCGZAGBRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574112 | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57446-02-3 | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57446-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrano[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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